2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a methoxyphenoxy group, a thiophene ring, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the methoxyphenoxy intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the tetrahydroquinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling of the thiophene-2-carbonyl group: This can be done using a coupling reagent like EDCI or DCC in the presence of a base.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the thiophene-2-carbonyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Quinones, phenolic derivatives.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological activity studies: The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in pharmacological research.
Medicine
Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide analogs: Compounds with similar structures but different substituents on the phenoxy or thiophene rings.
Other acetamides: Compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-7-9-19(10-8-18)29-15-22(26)24-17-6-11-20-16(14-17)4-2-12-25(20)23(27)21-5-3-13-30-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWECTZDFRUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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